6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole
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Overview
Description
6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a fluorine atom, a sulfonyl group attached to a methylphenyl ring, and a piperazine moiety. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base like triethylamine.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions using piperazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperazine derivatives in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and sulfonyl group play crucial roles in enhancing the compound’s binding affinity and selectivity. The piperazine moiety may contribute to the compound’s ability to cross biological membranes and reach its target sites.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole: Lacks the fluorine atom but shares similar structural features.
6-Chloro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole: Contains a chlorine atom instead of fluorine.
6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-morpholinyl)-1H-indazole: Contains a morpholine ring instead of piperazine.
Uniqueness
6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the sulfonyl group and piperazine moiety further enhances its potential as a versatile compound for various applications.
Properties
CAS No. |
332012-00-7 |
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Molecular Formula |
C18H19FN4O2S |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
6-fluoro-1-(4-methylphenyl)sulfonyl-3-piperazin-1-ylindazole |
InChI |
InChI=1S/C18H19FN4O2S/c1-13-2-5-15(6-3-13)26(24,25)23-17-12-14(19)4-7-16(17)18(21-23)22-10-8-20-9-11-22/h2-7,12,20H,8-11H2,1H3 |
InChI Key |
NAVHISBSLCWSJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3)F)C(=N2)N4CCNCC4 |
Origin of Product |
United States |
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